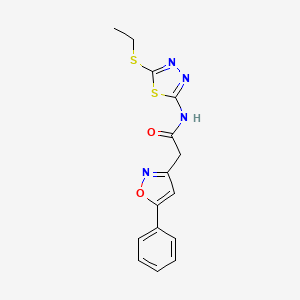

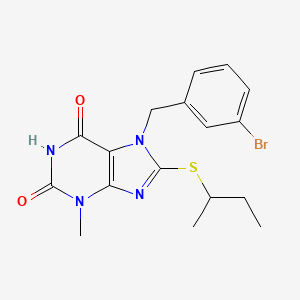

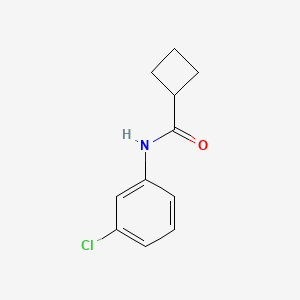

3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide is a compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CHS-828 and belongs to the class of sulfonamide compounds.

Aplicaciones Científicas De Investigación

Antitumor Activity and Gene Expression Studies

Sulfonamide compounds, including derivatives similar to 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide, have been explored for their antitumor properties. A study by Owa et al. (2002) utilized compounds from sulfonamide-focused libraries to evaluate their effectiveness in cell-based antitumor screens. Two compounds, identified as E7010 and E7070, exhibited potent cell cycle inhibition properties and progressed to clinical trials due to their preliminary clinical activities. High-density oligonucleotide microarray analysis further characterized these antitumor sulfonamides, illuminating the essential pharmacophore structure and drug-sensitive cellular pathways for each class. This approach underscores the potential of sulfonamides in oncology, particularly in understanding the structure-gene expression relationship and the development of novel antitumor agents Owa et al., 2002.

Photochemical Applications for Cancer Treatment

In a different domain, the photophysical and photochemical properties of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups have been studied by Pişkin et al. (2020). These properties make the compound a promising photosensitizer for photodynamic therapy, an alternative cancer treatment method. The study highlights the compound's high singlet oxygen quantum yield and good fluorescence properties, which are crucial for Type II photodynamic therapy mechanisms. Such findings indicate the utility of sulfonamide derivatives in developing treatments that leverage light-induced reactions to target cancer cells effectively Pişkin et al., 2020.

Chlorination Reagent

Moreover, N-chloro-N-methoxybenzenesulfonamide has been identified as a structurally simple and reactive chlorinating reagent by Pu et al. (2016). This compound efficiently chlorinates various organic substrates, including phenols and anisoles, yielding chlorinated products in good to high yields. The study emphasizes the reagent's convenience and economy for synthesizing chlorinated organic compounds, highlighting its potential utility in chemical synthesis and industrial applications Pu et al., 2016.

Antifungal Screening

Lastly, the synthesis and antifungal screening of novel azetidin-2-ones by Gupta and Halve (2015) explored the antifungal activity of compounds structurally related to this compound. Their work demonstrates significant antifungal activity against Aspergillus niger and Aspergillus flavus, suggesting the potential of sulfonamide derivatives in developing new antifungal agents Gupta and Halve, 2015.

Propiedades

IUPAC Name |

3-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4S2/c1-20-13-5-4-10(9-11(13)15)22(18,19)16-7-6-12(17)14-3-2-8-21-14/h2-5,8-9,12,16-17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOLHSCTCASIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)

![methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2485901.png)

![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)

![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)

![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)